molecular formula C17H17N5O B2645794 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198509-35-0

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2645794
CAS No.: 2198509-35-0
M. Wt: 307.357
InChI Key: JWIPTEMOWLXZKV-UHFFFAOYSA-N
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Description

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a dihydropyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and environmental friendliness. The process involves the preparation of organoboron reagents, followed by their reaction with appropriate halogenated precursors in the presence of palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or THF, and catalysts where necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoxaline or azetidine rings.

Scientific Research Applications

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity, while the dihydropyridazinone structure can influence its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a quinoxaline moiety, an azetidine ring, and a dihydropyridazinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methyl-2-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPTEMOWLXZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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